molecular formula C16H12O8 B576444 Annulatin CAS No. 1486-67-5

Annulatin

Cat. No.: B576444
CAS No.: 1486-67-5
M. Wt: 332.264
InChI Key: XWTLYULBWZQAAZ-UHFFFAOYSA-N
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Description

Annulatin is a chemical compound known for its unique ring structure, which is formed through a process called annulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Annulatin can be synthesized through a series of chemical reactions that involve the formation of a ring structure. One common method is the Robinson annulation reaction, which combines a Michael reaction with an intramolecular aldol condensation. This process typically involves a nucleophilic donor, such as a β-keto ester or β-diketone, and an α, β-unsaturated ketone acceptor .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are also used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Annulatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into more saturated compounds.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Annulatin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of annulatin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Annulatin can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-16-14(22)12-8(18)4-7(17)5-11(12)24-15(16)6-2-9(19)13(21)10(20)3-6/h2-5,17-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTLYULBWZQAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658069
Record name Annulatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-67-5
Record name Annulatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annulatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annulatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANNULATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49FR3626E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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